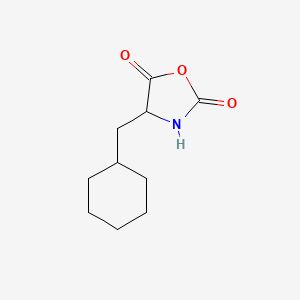![molecular formula C11H21N B12278203 N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)
N-butylbicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butylbicyclo[221]heptan-2-amine is a chemical compound with the molecular formula C11H21N It belongs to the class of bicyclic amines, which are characterized by a bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of norcamphor derivatives with butylamine. One common method includes the following steps :
Starting Material: Norcamphor is used as the starting material.
Reaction with Butylamine: Norcamphor is reacted with butylamine under controlled conditions.
Purification: The resulting product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-butylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce functional groups like halides or alkyl groups .
Scientific Research Applications
N-butylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Pharmaceuticals: It is studied as a potential ligand for NMDA receptors, which are involved in neurodegenerative disorders.
Chemical Research: The compound is used in the synthesis of novel bicyclic derivatives for various applications.
Biological Studies: It is investigated for its effects on cellular processes and potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-butylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, it acts as an uncompetitive NMDA receptor antagonist at the phencyclidine (PCP) binding site. This interaction modulates ion flow at excitatory synapses, which is crucial for understanding and potentially treating neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound has similar structural features and is also studied for its NMDA receptor antagonist properties.
Memantine: An FDA-approved NMDA receptor antagonist used for treating Alzheimer’s disease.
Uniqueness
N-butylbicyclo[2.2.1]heptan-2-amine is unique due to its specific bicyclic structure and the presence of a butyl group, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-butylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H21N/c1-2-3-6-12-11-8-9-4-5-10(11)7-9/h9-12H,2-8H2,1H3 |
InChI Key |
JYALEGGFRISDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


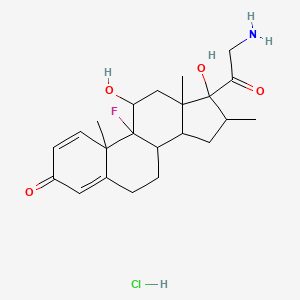
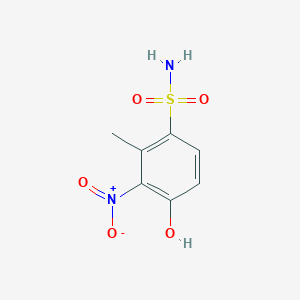
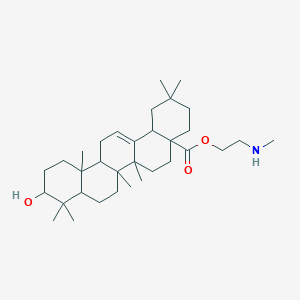
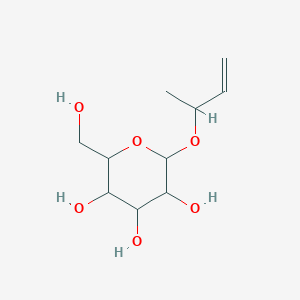
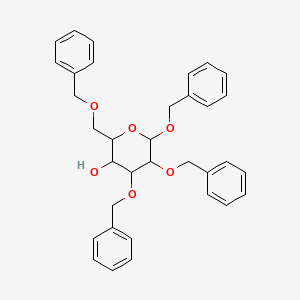
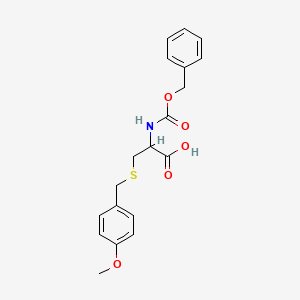

![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)
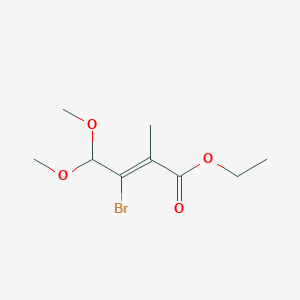
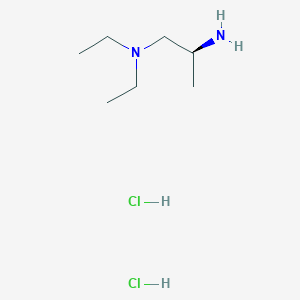
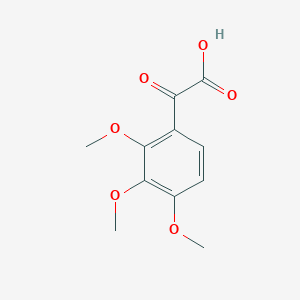
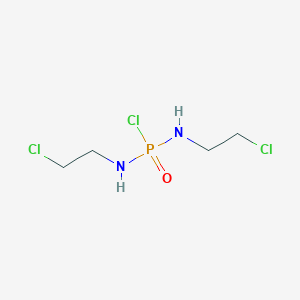
![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)
